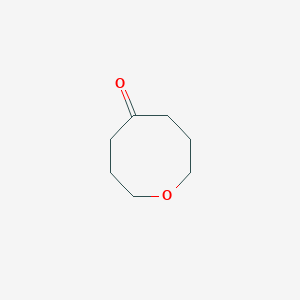

Oxocan-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

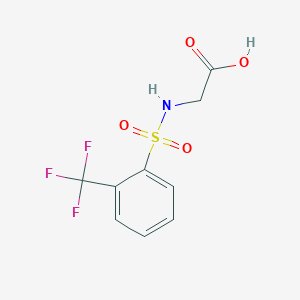

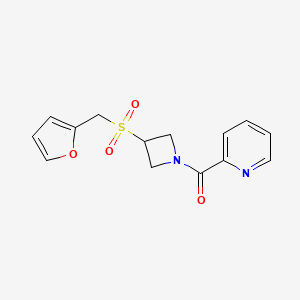

Molecular Structure Analysis

The molecular structure of Oxocan-5-one consists of a seven-membered ring with an oxygen atom and a carbonyl group . The molecular weight is 128.17 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 128.17 .Scientific Research Applications

1. Cancer Treatment Enhancement

Oxocan-5-one, as part of S-1, a novel oral anticancer drug, has shown effectiveness in enhancing the tumor-selective toxicity of 5-fluorouracil (5-FU). The combination of tegafur, gimestat, and this compound in S-1 has demonstrated significant antitumor effects, particularly in patients with advanced gastric cancer (Sakata et al., 1998).

2. Enhanced Therapeutic Efficacy

This compound, in combination with other agents, has been used to enhance the therapeutic efficacy in colon adenocarcinoma treatment. Studies involving oxaliplatin and miRNA-204-5p loaded nanoparticles have shown that incorporating this compound can improve anticancer effects, particularly in CD44 receptor over-expressed cells (Yang et al., 2019).

3. Drug Bioavailability Improvement

Research on oral delivery systems for oxaliplatin and 5-FU, where this compound is a component, has demonstrated improved drug bioavailability. This is particularly evident in nanoemulsions incorporating this compound, which enhance the oral absorption of these drugs, thereby increasing their therapeutic potential (Pangeni et al., 2016).

4. Pharmacokinetics in Impaired Renal Function

This compound's role in the pharmacokinetics of S-1, especially in patients with impaired renal function, has been studied. Its presence affects the clearance and half-life of other components in the drug, necessitating individualized dosing and pharmacokinetic monitoring in such patients (Ikeda et al., 2002).

5. Reduction of Chemotherapy Toxicities

This compound, as part of S-1, has shown potential in reducing the gastrointestinal toxicity of 5-FU without affecting its antitumor activity. This is due to its ability to inhibit the phosphorylation of 5-FU, particularly in the gastrointestinal tract, thus minimizing the side effects while maintaining the drug's effectiveness (Kouchi et al., 2002).

Safety and Hazards

Properties

IUPAC Name |

oxocan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7-3-1-5-9-6-2-4-7/h1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFWITMGMTXZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2910477.png)

![2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2910480.png)

![2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2910484.png)

![2-(propan-2-yl)-1-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2910487.png)

![2-[5-(4-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2910488.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2910496.png)